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molecular formula C9H15NO3 B3425830 Ethyl 7-oxoazepane-4-carboxylate CAS No. 476663-08-8

Ethyl 7-oxoazepane-4-carboxylate

Cat. No. B3425830
M. Wt: 185.22 g/mol
InChI Key: BHJUKJJFFYENMQ-UHFFFAOYSA-N
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Patent
US08044206B2

Procedure details

Ethyl 4-(hydroxyimino)cyclohexanecarboxylate was reacted in the presence of conc. sulfuric acid in ethanol to produce ethyl 7-oxoazepane-4-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[N:2]=[C:3]1[CH2:8][CH2:7][CH:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:5][CH2:4]1.S(=O)(=O)(O)[OH:15]>C(O)C>[O:15]=[C:3]1[NH:2][CH2:8][CH2:7][CH:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C1CCC(CC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(CCN1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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